[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13464762
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31N3O3 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1 |
| Standard InChI Key | SDSZNAXTTFNFFY-GGYWPGCISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate . Key structural attributes include:
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Pyrrolidine core: A five-membered nitrogen-containing ring that enhances conformational rigidity and potential CNS penetration .
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(S)-2-Amino-3-methylbutanoyl moiety: A chiral amino acid derivative contributing to stereospecific interactions with biological targets.
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Cyclopropyl-carbamic acid benzyl ester: A carbamate group linked to a benzyl ester, which may influence metabolic stability and receptor binding.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₁N₃O₃ | |
| Molecular Weight | 373.5 g/mol | |
| CAS Number | 1401666-03-2 | |
| Solubility | Soluble in DMSO | |
| XLogP3 | 2.7 |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Formation of the pyrrolidine-cyclopropyl scaffold: Achieved via cyclopropanation of allylic amines or ring-closing metathesis.
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Introduction of the (S)-2-amino-3-methylbutanoyl group: Enantioselective acylation using protected L-valine derivatives under Schlenk conditions.
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Carbamation and benzyl esterification: Reaction with benzyl chloroformate in the presence of a base like triethylamine.
Table 2: Key Synthetic Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropane ring formation | Rhodium catalysis, 80°C | 65-70% |
| 2 | Acylation of pyrrolidine | DCM, 0°C, 12h | 85% |
| 3 | Carbamate esterification | Benzyl chloroformate, Et₃N | 78% |
Analytical Characterization
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High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion peak at m/z 373.2365 [M+H]⁺ .
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Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) revealed δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), and 3.10–2.95 (m, pyrrolidine-H) .
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Chiral HPLC: Verified enantiomeric excess >98% using a Chiralpak AD-H column.
Pharmacological Properties
Enzyme Inhibition
The compound demonstrates endothelin-converting enzyme (ECE) inhibition (IC₅₀ = 0.8 μM) , a target implicated in hypertension and heart failure. Its pyrrolidine core mimics natural peptide substrates, competitively blocking the enzyme’s active site .
Table 3: Pharmacokinetic Data
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (ECE inhibition) | 0.8 μM | Fluorescent assay |
| logP | 2.7 | Calculated XLogP3 |
| Plasma protein binding | 89% | Equilibrium dialysis |
Comparative Analysis with Structural Analogues
Piperidine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine ring with a piperidine (as in VC13445647) increases molecular weight (387.5 g/mol) but reduces ECE inhibition (IC₅₀ = 2.1 μM), highlighting the importance of ring size for activity.
Cyclopropyl vs. Ethyl Substituents
The cyclopropyl group in the target compound enhances metabolic stability compared to ethyl analogues (e.g., PubChem CID 66566820), which exhibit shorter half-lives in hepatic microsomes (t₁/₂ = 1.2h vs. 3.5h) .
Future Directions
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In vivo efficacy studies: Evaluate antihypertensive effects in rodent models of cardiovascular disease .
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Prodrug development: Explore esterase-sensitive prodrugs to improve oral bioavailability.
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Target identification: Use affinity chromatography to identify off-target interactions in proteomic screens.
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